Cas no 21928-82-5 (N-methyl-N-nitroso-1H-purin-6-amine)

N-methyl-N-nitroso-1H-purin-6-amine structure
21928-82-5 structure
商品名:N-methyl-N-nitroso-1H-purin-6-amine
CAS番号:21928-82-5
MF:C6H6N6O
メガワット:178.15144
MDL:MFCD01741326
CID:254795
PubChem ID:30861

N-methyl-N-nitroso-1H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 9H-Purin-6-amine,N-methyl-N-nitroso-
    • N-Methyl-N-nitroso-9-(β-D-ribofuranosyl)-9H-purin-6-amine
    • N-methyl-N-nitroso-1H-purin-6-amine
    • EN300-8111718
    • N-methyl-N-(7H-purin-6-yl)nitrous amide
    • 6-(Methylnitrosamino)purine
    • 1H-Purin-6-amine, N(sup 6)-methyl-N(sup 6)-nitroso-
    • 21928-82-5
    • DTXSID8020882
    • 1H-Purin-6-amine, N-methyl-N-nitroso-
    • N(6)-(Methylnitroso)adenosine
    • N-Methyl-N-(1H-purin-6-yl)nitrous amide
    • (N-6)-(Methylnitroso)adenine
    • ADENINE, N-METHYL-N-NITROSO-
    • N-Methyl-N-nitrosoadenine
    • N-methyl-N-nitroso-9H-purin-6-amine
    • MDL: MFCD01741326
    • インチ: InChI=1S/C6H6N6O/c1-12(11-13)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
    • InChIKey: HTWGDSKVENTDTB-UHFFFAOYSA-N
    • ほほえんだ: CN(N=O)C1N=CN=C2C=1N=CN2

計算された属性

  • せいみつぶんしりょう: 178.06048
  • どういたいしつりょう: 178.06030884g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.4296 (rough estimate)
  • ふってん: 310.36°C (rough estimate)
  • 屈折率: 1.7500 (estimate)
  • PSA: 81.78

N-methyl-N-nitroso-1H-purin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8111718-0.05g
N-methyl-N-nitroso-1H-purin-6-amine
21928-82-5 95.0%
0.05g
$493.0 2025-02-21
Enamine
EN300-8111718-2.5g
N-methyl-N-nitroso-1H-purin-6-amine
21928-82-5 95.0%
2.5g
$3641.0 2025-02-21
Enamine
EN300-8111718-0.25g
N-methyl-N-nitroso-1H-purin-6-amine
21928-82-5 95.0%
0.25g
$920.0 2025-02-21
Enamine
EN300-37331092-0.5g
N-methyl-N-nitroso-1H-purin-6-amine
21928-82-5 95%
0.5g
$1449.0 2023-09-02
Enamine
EN300-37331092-2.5g
N-methyl-N-nitroso-1H-purin-6-amine
21928-82-5 95%
2.5g
$3641.0 2023-09-02
Enamine
EN300-37331092-5g
N-methyl-N-nitroso-1H-purin-6-amine
21928-82-5 95%
5g
$5387.0 2023-09-02
Enamine
EN300-37331092-10g
N-methyl-N-nitroso-1H-purin-6-amine
21928-82-5 95%
10g
$7988.0 2023-09-02
1PlusChem
1P007P9Z-500mg
9H-Purin-6-amine,N-methyl-N-nitroso-
21928-82-5 95%
500mg
$1853.00 2023-12-18
Aaron
AR007PIB-2.5g
9H-Purin-6-amine,N-methyl-N-nitroso-
21928-82-5 95%
2.5g
$5032.00 2023-12-15
1PlusChem
1P007P9Z-100mg
9H-Purin-6-amine,N-methyl-N-nitroso-
21928-82-5 95%
100mg
$858.00 2023-12-18

N-methyl-N-nitroso-1H-purin-6-amine 関連文献

N-methyl-N-nitroso-1H-purin-6-amineに関する追加情報

Comprehensive Analysis of N-methyl-N-nitroso-1H-purin-6-amine (CAS No. 21928-82-5): Properties, Applications, and Research Insights

N-methyl-N-nitroso-1H-purin-6-amine (CAS No. 21928-82-5), a specialized organic compound, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties. This heterocyclic derivative of purine features a nitroso group and a methyl substituent, which contribute to its reactivity and potential applications. Researchers frequently explore its role in nucleic acid modifications, enzyme inhibition studies, and as a precursor in synthetic chemistry. Its molecular formula, C6H6N6O, reflects a balance of stability and reactivity, making it a subject of interest in mechanistic studies and drug discovery pipelines.

In recent years, the scientific community has intensified investigations into N-methyl-N-nitroso-1H-purin-6-amine due to its relevance in epigenetic research. With growing public interest in DNA methylation and cancer biomarkers, this compound serves as a model for understanding alkylation processes at the molecular level. Laboratories utilize it to simulate oxidative stress responses, addressing trending topics like cellular aging and oxidative damage repair. The compound's ability to form stable adducts with biomolecules aligns with current searches for "small molecule probes" and "targeted therapy agents" in academic literature.

The synthesis of CAS 21928-82-5 typically involves nitrosation reactions under controlled conditions, a process frequently queried in organic chemistry forums. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for characterizing its purity, reflecting the compound's importance in quality control protocols. Notably, its UV absorption profile makes it suitable for spectrophotometric assays, a feature leveraged in high-throughput screening platforms. These applications respond to frequent search queries about "purine derivatives in drug development" and "nitroso compound analysis methods."

From a safety perspective, proper handling of N-methyl-N-nitroso-1H-purin-6-amine requires adherence to laboratory best practices, a topic extensively covered in chemical safety databases. Its stability under various pH conditions makes it valuable for bioconjugation experiments, particularly in developing fluorescent labels for molecular imaging. This addresses the rising demand for "bioorthogonal chemistry tools" and "non-invasive detection probes" in life sciences research.

Ongoing studies explore the compound's potential in material science, particularly for designing conductive polymers with redox-active properties. Such applications align with global interest in "organic electronics" and "sustainable materials." The nitroso functional group in 21928-82-5 enables unique electron transfer pathways, making it a candidate for energy storage systems—a hot topic in green technology discussions.

In regulatory contexts, CAS 21928-82-5 is cataloged in major chemical inventories with detailed spectral data available through research databases. Its inclusion in metabolomics libraries supports investigations into purine metabolism disorders, responding to clinical searches about "biochemical pathway analysis." The compound's crystallographic data further aids in computational chemistry studies, particularly in molecular docking simulations for structure-activity relationships.

Future research directions for N-methyl-N-nitroso-1H-purin-6-amine may focus on its catalytic applications or as a template for bioactive scaffold design. These possibilities address frequent queries about "nitroso compounds in medicinal chemistry" while contributing to original research in heterocyclic compound utilization. As analytical techniques advance, particularly in cryo-EM and microED, the compound's supramolecular interactions may reveal new applications in nanotechnology.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量